An In-Depth Technical Guide to m-PEG6-2-methylacrylate
An In-Depth Technical Guide to m-PEG6-2-methylacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a key building block in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and polymerization, and outlines a workflow for its application in nanoparticle-based drug delivery. The information is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and pharmaceutical development.
Core Properties of m-PEG6-2-methylacrylate
m-PEG6-2-methylacrylate is a hydrophilic monomer that combines a short polyethylene (B3416737) glycol (PEG) chain with a reactive methacrylate (B99206) group. The methoxy-terminated PEG chain imparts water solubility and biocompatibility, while the methacrylate group allows for polymerization to form a variety of macromolecular architectures.
Table 1: Chemical and Physical Properties of m-PEG6-2-methylacrylate
| Property | Value |
| Chemical Formula | C₁₇H₃₂O₈ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 90784-86-4 |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Storage | Recommended at -20°C for long-term stability |
Synthesis and Characterization
Synthesis of m-PEG6-2-methylacrylate: A Representative Protocol
A common method for the synthesis of m-PEG6-2-methylacrylate is the esterification of hexa(ethylene glycol) methyl ether with methacryloyl chloride.
Experimental Protocol: Esterification Synthesis
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with hexa(ethylene glycol) methyl ether (1 equivalent) and anhydrous dichloromethane (B109758) (DCM).
-
Addition of Base: Triethylamine (B128534) (1.2 equivalents) is added to the flask, and the mixture is cooled to 0°C in an ice bath.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours under a nitrogen atmosphere.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure m-PEG6-2-methylacrylate.
Characterization
The successful synthesis and purity of m-PEG6-2-methylacrylate are confirmed using standard analytical techniques.
Table 2: Spectroscopic Characterization Data
| Technique | Key Observables |
| ¹H NMR | - Vinyl protons of the methacrylate group (~5.5-6.1 ppm) - Methylene protons of the PEG chain (~3.6 ppm) - Methoxy protons (~3.4 ppm) - Methyl protons of the methacrylate group (~1.9 ppm) |
| FT-IR | - C=O stretching of the ester (~1720 cm⁻¹) - C=C stretching of the acrylate (B77674) (~1640 cm⁻¹) - C-O-C stretching of the PEG chain (~1100 cm⁻¹) |
Polymerization of m-PEG6-2-methylacrylate
m-PEG6-2-methylacrylate can be polymerized using various techniques, with free-radical polymerization being a common and straightforward method.
Experimental Protocol: Free-Radical Polymerization
-
Preparation of Reaction Mixture: m-PEG6-2-methylacrylate (monomer), a free-radical initiator such as azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., dioxane or water) are added to a Schlenk flask.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is placed in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum.
Application in Drug Delivery: Nanoparticle Formulation
Polymers derived from m-PEG6-2-methylacrylate are extensively used to create nanoparticles for controlled drug delivery. The hydrophilic PEG chains form a protective corona around the nanoparticle, enhancing its stability and circulation time in the body.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
-
Polymer and Drug Solution: A polymer synthesized from m-PEG6-2-methylacrylate (and potentially other co-monomers) and a hydrophobic drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).
-
Nanoprecipitation: The organic solution is added dropwise to a larger volume of water (the non-solvent for the drug and polymer backbone) under constant stirring. The rapid solvent exchange causes the polymer to self-assemble into nanoparticles, encapsulating the drug.
-
Solvent Removal: The organic solvent is removed from the aqueous suspension of nanoparticles, typically by evaporation under reduced pressure.
-
Purification and Concentration: The nanoparticle suspension is purified to remove any unencapsulated drug and residual solvent, often through dialysis or centrifugation. The purified suspension can then be concentrated if necessary.
-
Characterization: The resulting drug-loaded nanoparticles are characterized for their size, size distribution, surface charge (zeta potential), drug loading content, and encapsulation efficiency.
Conclusion
m-PEG6-2-methylacrylate is a versatile and valuable monomer for the synthesis of advanced polymers with significant potential in biomedical applications, particularly in the field of drug delivery. Its unique combination of hydrophilicity, biocompatibility, and polymerizability allows for the creation of sophisticated materials capable of improving the therapeutic efficacy of various drugs. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical entity.
